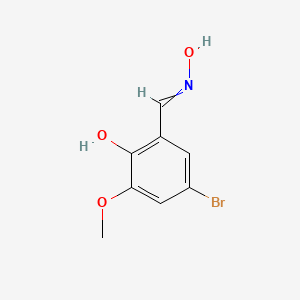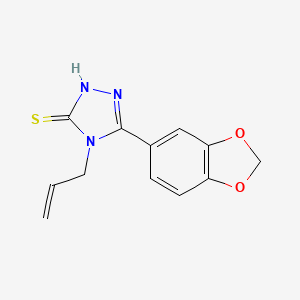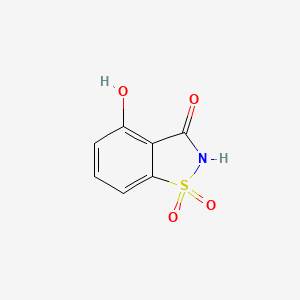
1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine
Vue d'ensemble
Description
1,3-Dimethyl-4-phenyl-1H-pyrazol-5-amine is a derivative of the pyrazole class of compounds, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methodologies. For instance, the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) involves the formation of an asymmetric ligand, which displays crystallographic symmetry and supercooling behavior . Another approach for synthesizing 4-phenyl-1H-pyrazoles involves functionalization through Suzuki–Miyaura cross-coupling reactions and lithiation methods, as demonstrated in the generation of 4-phenyl-1H-pyrazoles substituted at the 3- and/or 5-positions . Additionally, the synthesis of 3,5-dimethyl-4-aminomethylpyrazole ligands involves aminoalkylation of 3,5-dimethylpyrazole, leading to the formation of water-soluble pyrazolate rhodium(I) complexes .
Molecular Structure Analysis
The molecular structure and electronic properties of pyrazole derivatives can be explored through computational methods such as Hartree Fock and density functional theory (DFT). These methods allow for the optimization of geometrical parameters, molecular electrostatic potentials (MEP), and HOMO–LUMO gaps, which are indicative of the chemical reactivity and charge transfer within the molecule . X-ray crystallography is another powerful technique used to determine the molecular and crystal structure of pyrazole derivatives, as seen in the analysis of Schiff base ligands derived from pyrazolones .
Chemical Reactions Analysis
Pyrazole derivatives can engage in various chemical reactions, including complexation with metal ions, which can lead to changes in their physical and chemical properties. For example, the complexation of L1 with ZnCl2 results in a birefringent fluid mixed with crystalline domains at high temperatures and exhibits photoluminescence properties consistent with aggregation-induced emission behavior . The reactivity of pyrazole ligands with rhodium(I) complexes has also been studied, leading to the formation of pyrazolate-bridged tetracarbonyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the presence of substituents. For instance, the photophysical properties of 1-phenyl-3-benzothiazol-2-yl-5-(4-R-phenyl)-Δ^2-pyrazolines are affected by the electronic nature of the substituent and solvent polarity . The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties and reactivity of the pyrazole core. Additionally, the formation of hydrogen-bonded sheets and chains in pyrazole derivatives can lead to variations in their solid-state structures and properties .
Applications De Recherche Scientifique
1. Antimicrobial Evaluation
- Application Summary: The compound was used in the synthesis of difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones .
- Results: The synthesized compounds were evaluated for in vitro antibacterial and antifungal activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, S. typhi, Candida albicans, and Aspergillus niger .
2. Antileishmanial and Antimalarial Evaluation
- Application Summary: The compound was used in a molecular simulation study to justify its potent in vitro antipromastigote activity .
- Results: The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (-9.8 kcal/mol) .
3. Synthesis of Bioactive Chemicals
- Application Summary: Pyrazoles, including “1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine”, are frequently used as scaffolds in the synthesis of bioactive chemicals .
- Results: The synthesized pyrazole derivatives have shown a wide range of pharmacological functions .
4. Anticancer Evaluation
- Application Summary: A synthesized pyrazole derivative, 5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide, was evaluated for its anticancer activity .
- Results: The compound caused 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
5. Coordination Chemistry
- Application Summary: Pyrazoles, including “1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine”, are used in coordination chemistry .
- Results: The synthesized pyrazole derivatives have shown a wide range of applications in coordination chemistry .
6. Organometallic Chemistry
Propriétés
IUPAC Name |
2,5-dimethyl-4-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-10(11(12)14(2)13-8)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVCIAKCHUXQTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363624 | |
| Record name | 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24810901 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine | |
CAS RN |
3654-22-6 | |
| Record name | 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethyl-4-phenyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)
![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)


